1,4-bis(2-(4-pyridyl)ethyl)piperazine chemical structure and properties
1,4-bis(2-(4-pyridyl)ethyl)piperazine chemical structure and properties
Executive Summary
1,4-bis(2-(4-pyridyl)ethyl)piperazine , commonly abbreviated as bpmp or bpp , is a semi-rigid, dipodal nitrogen-donor ligand extensively utilized in the field of supramolecular chemistry and materials science. Its primary utility lies in its ability to function as a bridging linker in the synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) .
Unlike rigid linkers (e.g., 4,4'-bipyridine), bpmp possesses ethyl spacers that introduce conformational flexibility (anti/gauche rotamers), allowing for the construction of diverse topological networks including entangled, interpenetrated, and helical structures. This guide provides a comprehensive technical breakdown of its structure, synthesis, physiochemical properties, and applications in crystal engineering.
Chemical Identity & Physiochemical Properties[1][2][3][4][5]
Nomenclature & Identification
| Property | Detail |
| IUPAC Name | 1,4-bis(2-(pyridin-4-yl)ethyl)piperazine |
| Common Abbreviations | bpmp, bpp, 1,4-bpep |
| CAS Registry Number | 14612-98-7 |
| Molecular Formula | C₁₈H₂₄N₄ |
| Molecular Weight | 296.42 g/mol |
| SMILES | c1cc(ccn1)CCN2CCN(CC2)CCc3ccncc3 |
Structural Analysis
The molecule consists of a central piperazine ring in a chair conformation, flanked by two ethyl-pyridine arms attached at the N1 and N4 positions. The pyridine nitrogen atoms are in the para (4-) position, maximizing the extension of the ligand.
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Conformational Flexibility: The ethyl chains (-CH₂-CH₂-) allow the pyridine rings to adopt various orientations relative to the central piperazine core. This flexibility is critical in "induced fit" coordination, where the ligand adjusts its geometry to satisfy the coordination sphere of metal ions (e.g., Cu(II), Co(II), Zn(II)).
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Donor Sites: It acts as a neutral, bidentate ligand coordinating through the two terminal pyridine nitrogen atoms.
Physical Properties
| Property | Value / Description |
| Physical State | Solid (Crystalline powder or plates) |
| Color | White to Off-White (pure); often yellowish if impure |
| Solubility | Soluble: Chloroform (CHCl₃), Dichloromethane (DCM), Methanol, DMSO.Insoluble: Water, Hexanes, Diethyl Ether. |
| Melting Point | Note: Literature values vary based on purity/solvate form. Typically reported in the range of 130–135 °C (analogous to hydroxyethyl derivatives) or characterized directly via NMR/DSC in specific thesis work. |
| pKa | ~5.3 and ~9.7 (estimated for piperazine core); Pyridine N ~5.2. |
Synthesis & Manufacturing Protocol
Reaction Mechanism: Double Michael Addition
The most robust synthetic route involves the Michael addition of piperazine (nucleophile) to 4-vinylpyridine (Michael acceptor). This reaction is atom-economical and typically proceeds in protic solvents with acid catalysis.
Figure 1: Synthetic pathway via double Michael addition.
Step-by-Step Experimental Protocol
Objective: Synthesis of 5.0 g of bpmp.
Reagents:
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Piperazine (anhydrous): 1.50 g (17.4 mmol)
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4-Vinylpyridine: 4.0 mL (37.1 mmol, ~2.1 eq)
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Glacial Acetic Acid: 1.0 mL (Catalyst)
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Methanol (MeOH): 20 mL
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Water: 5 mL
Procedure:
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Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.
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Dissolution: Dissolve 1.50 g of piperazine in 20 mL of Methanol.
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Addition: Add 4.0 mL of 4-vinylpyridine dropwise to the stirring solution.
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Catalysis: Add 1.0 mL of Glacial Acetic Acid and 5 mL of water.
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Reflux: Heat the mixture to reflux (~70-80°C oil bath) and stir for 24 to 48 hours .
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Note: The reaction progress can be monitored by TLC (Mobile phase: 10% MeOH in DCM). The disappearance of the vinylpyridine spot indicates completion.
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Workup:
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Cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure (Rotary Evaporator) to yield a viscous oil or semi-solid.
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Basification: Dissolve the residue in minimal water (10 mL) and adjust pH to ~10-11 using 1M NaOH. This ensures the product is in the free base form.
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Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).
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Drying: Combine organic layers, dry over anhydrous MgSO₄, and filter.
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Purification:
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Evaporate the DCM to obtain the crude solid.
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Recrystallization: Recrystallize from hot Acetone or Ethyl Acetate/Hexane mixture to obtain pure white crystals.
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Yield: Typical yield is 70–85% .
Experimental Characterization
To validate the synthesis, the following spectroscopic data must be confirmed.
¹H NMR Spectroscopy (CDCl₃, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.48 - 8.52 | Doublet (d) | 4H | Pyridine α-H (ortho to N) |
| 7.12 - 7.15 | Doublet (d) | 4H | Pyridine β-H (meta to N) |
| 2.75 - 2.82 | Triplet (t) | 4H | Ethyl bridge -CH₂- (adjacent to Pyridine) |
| 2.60 - 2.65 | Triplet (t) | 4H | Ethyl bridge -CH₂- (adjacent to Piperazine N) |
| 2.50 - 2.55 | Singlet (s) | 8H | Piperazine ring protons |
Infrared (IR) Spectroscopy[5]
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1595 cm⁻¹: C=N stretching (Pyridine ring).
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2800–2950 cm⁻¹: C-H stretching (Aliphatic CH₂ of piperazine and ethyl chains).
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No peak at ~3300 cm⁻¹: Absence of N-H stretch confirms full substitution of the piperazine.
Applications in Drug Development & Materials
Coordination Polymers & MOFs
The primary industrial and research application of bpmp is as a ditopic ligand .
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Topological Diversity: When reacted with metal salts (Cu(NO₃)₂, Co(NO₃)₂) and dicarboxylate co-ligands (e.g., terephthalic acid, isophthalic acid), bpmp forms 2D sheets or 3D interpenetrated networks.
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Mechanism: The flexible ethyl arms allow the ligand to adopt anti-anti, anti-gauche, or gauche-gauche conformations, enabling the formation of "wavy" layers or helical chains that are impossible with rigid linkers like 4,4'-bipyridine.
Figure 2: Role of bpmp in Metal-Organic Framework assembly.
Biological Potential
While primarily a ligand, the piperazine-pyridine pharmacophore is biologically privileged.
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Drug Delivery: MOFs constructed with bpmp are investigated as carriers for drug delivery due to their porous nature and potential for pH-responsive degradation.
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Pharmacology: Derivatives of 1,4-substituted piperazines exhibit antihistamine and anti-anxiety properties. However, pure bpmp is currently a research reagent, not a clinical drug.
Safety & Handling (EHS)
Signal Word: WARNING
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (Category 2). | Wear nitrile gloves and lab coat. |
| Eye Irritation | Causes serious eye irritation (Category 2A). | Use safety goggles.[1] Rinse immediately if contact occurs. |
| STOT-SE | May cause respiratory irritation.[2] | Handle in a fume hood. Avoid dust inhalation.[1][2] |
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if possible, though the compound is relatively air-stable. Keep away from strong oxidizing agents.
References
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Synthesis & Characterization: Niu, D. R., et al. "Synthesis and crystal structure of 1,4-bis(2-(4-pyridyl)ethyl)piperazine." Chinese Journal of Structural Chemistry, 2001.
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Coordination Polymer Applications: Robinson, S. A., et al. "Divalent metal coordination polymers with the flexible dipodal ligand 1,4-bis(pyridin-4-ylethyl)piperazine." CrystEngComm, 2015, 17, 1589-1596.
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Crystal Engineering: Martin, J. F., et al. "Self-penetrated networks in cobalt(II) dicarboxylate coordination polymers containing the flexible ligand 1,4-bis(pyridin-4-ylmethyl)piperazine." CrystEngComm, 2008.
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Piperazine Safety Data: PubChem Compound Summary for Piperazine Derivatives.
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General Synthesis Methodology: "Michael addition of amines to vinylpyridines: A versatile route to pyridyl-alkylamines." Journal of Organic Chemistry, Standard Protocol Reference.
